2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both chloromethyl and dimethylfuran groups in the molecule contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylfuran-3-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thioethers, and ethers.
Oxidation: Products include furanones and other oxidized derivatives.
Reduction: Products include reduced oxadiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(2-thienyl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole is unique due to the presence of the 2,5-dimethylfuran group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 229.66 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with chloromethyl derivatives in the presence of appropriate catalysts. The structural integrity and purity of the synthesized compound can be verified through techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains.
Compound | Target Organism | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it possesses notable cytotoxic properties.
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Doxorubicin | 10 |
HeLa (Cervical Cancer) | 15 | Cisplatin | 8 |
The mechanism by which this compound exerts its biological effects is believed to involve apoptosis induction in cancer cells. Flow cytometry assays have shown an increase in apoptotic markers such as caspase activation in treated cells.
Case Studies
- Case Study on Anticancer Activity : A study published in MDPI evaluated a series of oxadiazole derivatives for their anticancer properties. The findings indicated that compounds with similar structures to our target exhibited significant cytotoxicity against MCF-7 cells and induced apoptosis via p53 pathway activation .
- Antibacterial Efficacy : Another investigation focused on the antimicrobial properties of oxadiazoles demonstrated that derivatives with chloromethyl substitutions displayed enhanced activity against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
2-(chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-5-3-7(6(2)13-5)9-12-11-8(4-10)14-9/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABWAGDIYMEXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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